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Compound of Interest

Compound Name: 2-Phenylpropyl 2-butenoate

Cat. No.: B15176755 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Experimental and predicted spectroscopic data for 2-Phenylpropyl 2-butenoate
are not readily available in public databases. The following guide provides expected

spectroscopic characteristics based on the analysis of its chemical structure and data from

analogous compounds. The experimental protocols described are generalized procedures for

the analysis of organic esters.

Predicted Spectroscopic Data
The data presented in the following tables are qualitative predictions based on the structural

features of 2-Phenylpropyl 2-butenoate.

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Phenylpropyl 2-butenoate
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Protons
Predicted Chemical
Shift (ppm)

Predicted
Multiplicity

Notes

Phenyl H 7.2 - 7.4 Multiplet
Protons on the

aromatic ring.

Vinylic H (α to C=O) ~5.8 Doublet of quartets

Influenced by the

adjacent vinylic proton

and the methyl group.

Vinylic H (β to C=O) ~6.9 Doublet of quartets

Influenced by the

adjacent vinylic proton

and the methyl group.

O-CH₂ ~4.1 Doublet

Methylene group

adjacent to the ester

oxygen.

CH (benzylic) ~3.0 Multiplet

Methine proton

adjacent to the phenyl

group and the methyl

group.

Vinylic CH₃ ~1.8 Doublet
Methyl group attached

to the double bond.

CH-CH₃ ~1.3 Doublet
Methyl group on the

propyl chain.

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental

conditions.

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Phenylpropyl 2-butenoate
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Carbon
Predicted Chemical Shift
(ppm)

Notes

C=O (Ester) 165 - 175
Carbonyl carbon of the α,β-

unsaturated ester.

Aromatic C (quaternary) 140 - 145
Carbon in the phenyl ring

attached to the propyl group.

Aromatic CH 125 - 130 Carbons in the phenyl ring.

Vinylic C (α to C=O) ~123
Alpha carbon of the double

bond.

Vinylic C (β to C=O) ~145
Beta carbon of the double

bond.

O-CH₂ 65 - 75
Methylene carbon adjacent to

the ester oxygen.

CH (benzylic) 35 - 45
Methine carbon adjacent to the

phenyl group.

Vinylic CH₃ ~18
Methyl carbon on the double

bond.

CH-CH₃ ~20
Methyl carbon on the propyl

chain.

Note: These are approximate chemical shift ranges. For similar compounds, the carbonyl

carbon in esters is found between 170-185 ppm, and aromatic carbons are in the 125-150 ppm

range[1][2]. SP3 hybridized carbons attached to oxygen are typically in the 50-65 ppm

range[1].

Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands for 2-Phenylpropyl 2-butenoate
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Description

C=O Stretch (α,β-unsaturated

ester)
1715 - 1730

Strong absorption,

characteristic of the ester

carbonyl group conjugated

with a C=C double bond[3][4]

[5][6].

C=C Stretch (alkene) 1640 - 1680 Medium intensity absorption.

C-O Stretch (ester) 1000 - 1300
Two or more bands of strong to

medium intensity[4][6].

Aromatic C-H Stretch 3000 - 3100 Weak to medium absorption[6].

Aromatic C=C Stretch 1400 - 1600 Medium to weak absorptions.

Sp³ C-H Stretch 2850 - 3000
Medium to strong absorptions

from the propyl group.

Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Key Fragments in the Mass Spectrum of 2-Phenylpropyl 2-butenoate
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m/z Proposed Fragment Notes

204 [M]⁺ Molecular ion peak.

119 [C₉H₁₁]⁺

Loss of the butenoate group,

forming a stable benzylic

carbocation.

91 [C₇H₇]⁺

Tropylium ion, a common

rearrangement product from

benzylic fragmentation.

85 [C₄H₅O₂]⁺
Butenoate portion of the

molecule.

69 [C₄H₅O]⁺
Acylium ion from the butenoate

moiety.

Note: The fragmentation of esters often involves cleavage at the C-O bond and

rearrangements like the McLafferty rearrangement, though the latter is less likely in this specific

structure. The presence of the phenylpropyl group is expected to lead to characteristic benzylic

fragmentation[7].

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general procedure for obtaining ¹H and ¹³C NMR spectra of an organic ester is as follows:

Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. The

choice of solvent depends on the solubility of the analyte.

Internal Standard: An internal standard, such as tetramethylsilane (TMS), is typically added

to the solvent by the manufacturer to provide a reference signal at 0 ppm.

Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 300, 400,

or 500 MHz).
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¹H NMR Acquisition: Obtain the proton NMR spectrum using a standard pulse sequence. The

number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse

sequence to simplify the spectrum to singlets for each unique carbon. A larger number of

scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and calibrating the chemical shifts relative to the internal standard.

Infrared (IR) Spectroscopy
For a liquid sample like 2-Phenylpropyl 2-butenoate, Attenuated Total Reflectance (ATR)

FTIR is a common and straightforward method.

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it

with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This

will be subtracted from the sample spectrum to remove interferences from the instrument

and the atmosphere.

Sample Application: Place a small drop of the liquid sample directly onto the center of the

ATR crystal, ensuring the crystal surface is fully covered[8][9][10][11].

Spectrum Acquisition: Acquire the IR spectrum. The number of scans can be varied to obtain

a spectrum with a good signal-to-noise ratio. A typical range is 4000-400 cm⁻¹[9].

Data Analysis: The resulting spectrum will show absorption bands corresponding to the

vibrational frequencies of the functional groups present in the molecule.

Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent to

remove all traces of the sample.

Mass Spectrometry (MS)
A general procedure for the mass spectrometric analysis of an organic ester is as follows:
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Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid

Chromatography (LC-MS). For a volatile compound like an ester, GC-MS is often suitable.

Ionization: The sample molecules are ionized. Common ionization techniques for a molecule

of this type include:

Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation,

providing a detailed fragmentation pattern that is useful for structural elucidation[12][13].

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): Softer

ionization techniques that typically produce a prominent molecular ion or protonated

molecule, which is useful for determining the molecular weight[12][13][14].

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Data Interpretation: The mass spectrum is analyzed to determine the molecular weight of the

compound and to deduce its structure from the fragmentation pattern.

Logical Workflow for Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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